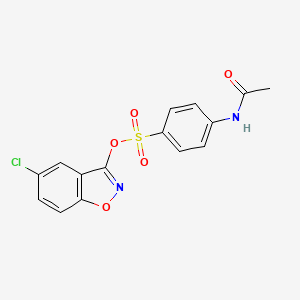
(5-Chloro-1,2-benzoxazol-3-yl) 4-acetamidobenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Chloro-1,2-benzoxazol-3-yl) 4-acetamidobenzenesulfonate is a complex organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure This particular compound is characterized by the presence of a chloro group at the 5th position of the benzoxazole ring and an acetamidobenzenesulfonate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-1,2-benzoxazol-3-yl) 4-acetamidobenzenesulfonate typically involves the condensation of 2-aminophenol with an appropriate chloro-substituted aromatic aldehyde under acidic conditions to form the benzoxazole ring . The resulting intermediate is then reacted with 4-acetamidobenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for maximizing yield and minimizing by-products.
化学反応の分析
Types of Reactions
(5-Chloro-1,2-benzoxazol-3-yl) 4-acetamidobenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazole derivatives.
科学的研究の応用
(5-Chloro-1,2-benzoxazol-3-yl) 4-acetamidobenzenesulfonate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (5-Chloro-1,2-benzoxazol-3-yl) 4-acetamidobenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
Benzothiazoles: Similar in structure but contain a sulfur atom instead of an oxygen atom.
Benzimidazoles: Contain an imidazole ring fused to a benzene ring.
Benzoxazoles: Other derivatives with different substituents.
Uniqueness
(5-Chloro-1,2-benzoxazol-3-yl) 4-acetamidobenzenesulfonate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group and the acetamidobenzenesulfonate moiety can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
特性
CAS番号 |
77408-68-5 |
|---|---|
分子式 |
C15H11ClN2O5S |
分子量 |
366.8 g/mol |
IUPAC名 |
(5-chloro-1,2-benzoxazol-3-yl) 4-acetamidobenzenesulfonate |
InChI |
InChI=1S/C15H11ClN2O5S/c1-9(19)17-11-3-5-12(6-4-11)24(20,21)23-15-13-8-10(16)2-7-14(13)22-18-15/h2-8H,1H3,(H,17,19) |
InChIキー |
RNBIGNYFCNCQBF-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=NOC3=C2C=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


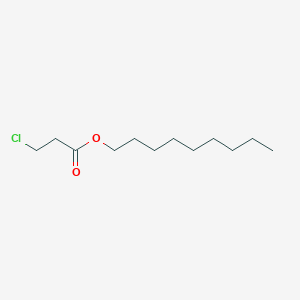
![[(Methylphosphanediyl)di(propane-3,1-diyl)]bis(diphenylphosphane)](/img/structure/B14451163.png)
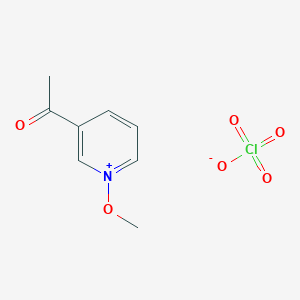
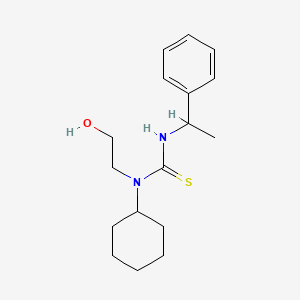
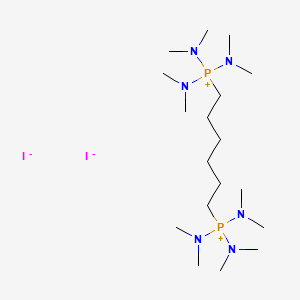
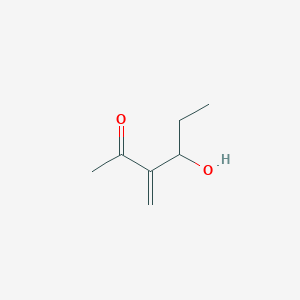
![[(Heptadecafluorooctyl)sulfanyl]acetic acid](/img/structure/B14451208.png)
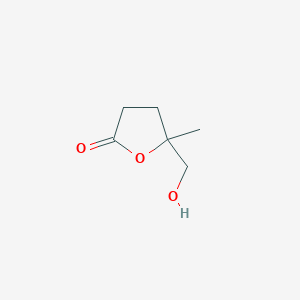
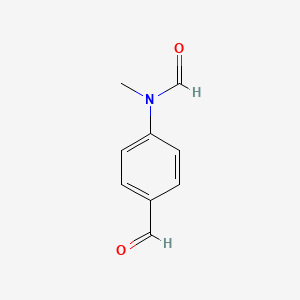

![1,1'-[(Difluoromethylene)disulfanediyl]bis(4-chlorobenzene)](/img/structure/B14451222.png)
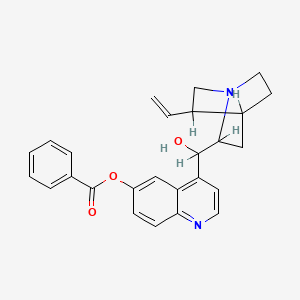
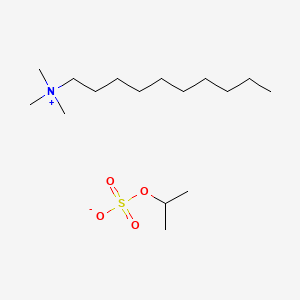
![[(2S,3R)-3-decyloxiran-2-yl]methanol](/img/structure/B14451259.png)
